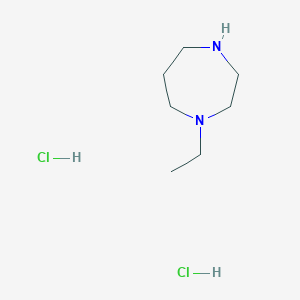

1-Ethyl-1,4-diazepane dihydrochloride

Description

BenchChem offers high-quality 1-Ethyl-1,4-diazepane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1,4-diazepane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-6-3-4-8-5-7-9;;/h8H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUICGEBPJVWWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-1,4-diazepane dihydrochloride (CAS Number: 1219843-83-0)

A Core Scaffold for Neurological and Bioactive Compound Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Ethyl-1,4-diazepane dihydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its chemical identity, a robust synthetic protocol, physicochemical properties, and its potential applications, grounded in the broader context of the rich medicinal chemistry of the 1,4-diazepane scaffold.

Introduction: The Significance of the 1,4-Diazepane Moiety

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1] Their structural features allow them to serve as versatile building blocks in the design of novel therapeutic agents. The ethyl substitution at the 1-position of the diazepane ring can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding affinity, making 1-Ethyl-1,4-diazepane dihydrochloride a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

Chemical Identity and Physicochemical Properties

1-Ethyl-1,4-diazepane dihydrochloride is the hydrochloride salt of the N-ethylated derivative of homopiperazine. The dihydrochloride form generally confers increased stability and aqueous solubility compared to the free base, which is advantageous for experimental handling and formulation studies.

| Property | Value | Source |

| CAS Number | 1219843-83-0 | |

| Molecular Formula | C₇H₁₈Cl₂N₂ | |

| Molecular Weight | 201.14 g/mol | |

| Appearance | White to off-white solid | Representative |

| Melting Point | >250 °C (decomposes) | Representative |

| Solubility | Soluble in water and methanol | Representative |

Synthesis of 1-Ethyl-1,4-diazepane dihydrochloride

The synthesis of 1-Ethyl-1,4-diazepane dihydrochloride can be efficiently achieved through a two-step process involving the reductive amination of 1,4-diazepane (homopiperazine) followed by salt formation. Reductive amination is a robust and widely used method for the N-alkylation of amines.[3]

Synthetic Workflow

Caption: Synthetic workflow for 1-Ethyl-1,4-diazepane dihydrochloride.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1,4-diazepane (Free Base)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE).

-

Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the intermediate iminium ion. The rationale for a slight excess of the aldehyde is to drive the reaction towards completion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent for imines in the presence of aldehydes, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-Ethyl-1,4-diazepane.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure free base.

Step 2: Preparation of 1-Ethyl-1,4-diazepane dihydrochloride

-

Dissolution: Dissolve the purified 1-Ethyl-1,4-diazepane (1.0 eq.) in a minimal amount of anhydrous diethyl ether or another suitable organic solvent.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (2.2 eq., typically 2 M) dropwise at 0 °C. The use of a slight excess of HCl ensures complete protonation of both nitrogen atoms.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for an additional 30 minutes at 0 °C.

-

Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1-Ethyl-1,4-diazepane dihydrochloride as a white to off-white solid.

Representative Analytical Data

Note: The following data are representative of N-alkylated diazepine derivatives and should be used for illustrative purposes. Actual spectra should be obtained for newly synthesized material.

-

¹H NMR (400 MHz, D₂O) δ (ppm): 3.6-3.8 (m, 4H), 3.4-3.6 (m, 4H), 3.25 (q, J = 7.2 Hz, 2H), 2.2-2.3 (m, 2H), 1.35 (t, J = 7.2 Hz, 3H). The chemical shifts are indicative of the protons on the diazepane ring and the ethyl group.

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 55.8, 54.2, 52.7, 51.9, 49.5, 25.1, 8.7. These signals correspond to the seven carbon atoms in the molecule.

-

Mass Spectrometry (ESI+): m/z = 129.1 [M+H]⁺ (for the free base). This confirms the molecular weight of the protonated free base.

-

Infrared (IR, KBr, cm⁻¹): 3400-3200 (br, N-H stretch of ammonium), 2950-2850 (C-H stretch), 1600-1580 (N-H bend).

Applications in Research and Drug Development

1-Ethyl-1,4-diazepane dihydrochloride serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,4-diazepane core is found in compounds targeting the central nervous system, and N-alkylation is a common strategy to modulate pharmacological properties.[1] For instance, derivatives of N-substituted diazepanes have been investigated as antagonists for orexin receptors, which are involved in neurological and psychiatric disorders.[4] The ethyl group can provide a balance of lipophilicity and metabolic stability, making this compound a valuable starting point for exploring structure-activity relationships in various drug discovery projects.

Safety and Handling

As with all chemicals, 1-Ethyl-1,4-diazepane dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Ethyl-1,4-diazepane dihydrochloride is a valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug development. Its synthesis via reductive amination is a reliable and scalable method. The foundational 1,4-diazepane scaffold, coupled with the modulatory effect of the N-ethyl group, positions this compound as a key starting material for the discovery of novel bioactive molecules targeting a range of therapeutic areas. This guide provides a solid technical foundation for its synthesis, characterization, and potential applications.

References

Sources

biological activity of ethyl-substituted diazepanes

An In-depth Technical Guide on the Core Biological Activity of Ethyl-Substituted Diazepanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepine nucleus is a seven-membered heterocyclic ring containing two nitrogen atoms. When fused to a benzene ring, it forms the benzodiazepine scaffold, a structure that has become iconic in the field of medicinal chemistry. Since the discovery of chlordiazepoxide in the 1950s and the subsequent introduction of diazepam, benzodiazepines have been extensively developed as therapeutic agents, primarily targeting the central nervous system (CNS)[1][2]. Their wide range of biological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties, has established them as a cornerstone in the treatment of various neurological and psychiatric disorders[3][4]. The versatility of the diazepine ring allows for numerous structural modifications, making it a "privileged scaffold" in drug discovery[5].

Significance of Ethyl Substitution: Exploring the Impact on Pharmacological Properties

Among the vast array of possible substitutions on the diazepine core, alkyl substitutions, particularly the introduction of an ethyl group, have been shown to significantly modulate the pharmacological profile of these compounds. The size, lipophilicity, and metabolic stability of an ethyl group, as compared to a methyl group or no substitution, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and efficacy at its molecular target. This guide will provide an in-depth exploration of the , with a focus on their interactions with the primary molecular target, the GABA-A receptor.

Scope and Objectives of this Guide

This technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the , covering their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The objective is to offer a detailed resource that not only presents the current state of knowledge but also provides practical insights into the design and development of novel ethyl-substituted diazepane-based therapeutics.

Molecular Targets of Ethyl-Substituted Diazepanes

The GABA-A Receptor: The Primary Site of Action

The vast majority of the pharmacological effects of ethyl-substituted diazepanes are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor[6][7]. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for regulating neuronal excitability.

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a large protein complex composed of five subunits that form a central pore. When GABA binds to its specific sites on the receptor, the pore opens, allowing chloride ions (Cl⁻) to flow into the neuron[7]. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Ethyl-substituted diazepanes, like other benzodiazepines, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric modulatory site on the GABA-A receptor, commonly referred to as the benzodiazepine (BZD) binding site[8]. The binding of a benzodiazepine to this site does not directly open the chloride channel but rather enhances the effect of GABA. It increases the frequency of channel opening when GABA is bound, leading to a greater overall inhibitory signal[7][9]. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the therapeutic effects of these drugs.

The GABA-A receptor is not a single entity but a family of receptor subtypes with varying subunit compositions. The specific combination of α, β, and γ subunits determines the pharmacological properties of the receptor. The primary benzodiazepine-sensitive subtypes are those containing α1, α2, α3, or α5 subunits in combination with β and γ2 subunits. The differential distribution of these subtypes throughout the brain contributes to the distinct pharmacological effects of benzodiazepine ligands[8]:

-

α1-containing receptors: Primarily associated with sedative and hypnotic effects.

-

α2- and α3-containing receptors: Believed to mediate the anxiolytic and muscle relaxant properties.

-

α5-containing receptors: Implicated in learning and memory processes.

The development of subtype-selective ethyl-substituted diazepanes is a key strategy to separate the desired therapeutic effects from unwanted side effects.

Other Potential Molecular Targets

While the GABA-A receptor is the principal target, some diazepine derivatives have been investigated for their activity at other receptors and enzymes. For instance, certain 1,4-benzodiazepine-based compounds have been explored as inhibitors of β-secretase 1 (BACE1), a target in Alzheimer's disease research[1]. However, for the classic ethyl-substituted diazepanes discussed in this guide, the primary and clinically relevant biological activity is mediated through the GABA-A receptor.

Structure-Activity Relationships (SAR) of Ethyl-Substituted Diazepanes

The is intricately linked to their chemical structure. The position of the ethyl group on the diazepine ring, along with other substituents, dictates the compound's affinity for the GABA-A receptor and its intrinsic efficacy.

Influence of the Ethyl Group at Various Positions of the Diazepane Ring

Substitution at the N-1 position of the 1,4-benzodiazepine-2-one core can significantly impact pharmacological activity. A small alkyl group, such as a methyl or ethyl group, is often favorable. For instance, the presence of a 2-cyanoethyl substituent at the 1-position is a feature of the hypnotic agent cinolazepam[3][10].

The C-3 position is a critical site for substitution. The introduction of an ethyl carboxylate group at this position, as seen in ethyl loflazepate, is a key structural feature. Ethyl loflazepate itself has low affinity for the benzodiazepine receptor, but it is a prodrug that is metabolized to active compounds with high affinity[4][11]. The ethyl ester functionality plays a crucial role in its pharmacokinetic profile.

Comparative Analysis: Ethyl vs. Other Alkyl Substituents

The choice between an ethyl and a methyl group can have subtle but significant effects on binding affinity and metabolic stability. In some cases, an ethyl group may provide a better fit within the binding pocket of the receptor or may alter the metabolic profile of the compound, potentially leading to a longer duration of action. However, a systematic comparison across a wide range of diazepanes is not extensively documented in the readily available literature.

Key Examples of Ethyl-Substituted Diazepanes and their Biological Profiles

Ethyl loflazepate is a classic example of an ethyl-substituted diazepane that functions as a prodrug[4][11]. It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties[11].

-

Structure: Ethyl 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate.

-

Mechanism of Action: Ethyl loflazepate is metabolized in the body to its active metabolites, descarboxyloflazepate and loflazepate, which are responsible for the majority of its pharmacological effects[11]. Descarboxyloflazepate has been shown to have a four-fold greater affinity for the benzodiazepine receptor than diazepam[4].

-

Biological Activity: It exhibits a long duration of action due to its slow metabolism to long-acting active metabolites[11].

Cinolazepam is another clinically used ethyl-substituted diazepane, primarily prescribed for the short-term management of sleep disorders[3][12].

-

Structure: 7-chloro-5-(2-fluorophenyl)-1-(2-cyanoethyl)-1,3-dihydro-3-hydroxy-1,4-benzodiazepin-2-one.

-

Mechanism of Action: Cinolazepam acts as a positive allosteric modulator of the GABA-A receptor, similar to other benzodiazepines[10][13][14].

-

Biological Activity: It possesses strong sedative and hypnotic properties[3][12].

Quantitative Analysis of Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. The following table presents representative Ki values for some benzodiazepine derivatives at different GABA-A receptor subtypes. While not all are ethyl-substituted, this data illustrates the range of affinities and subtype selectivities that can be achieved with modifications to the benzodiazepine scaffold.

| Compound | Ki (nM) at α1β3γ2 | Ki (nM) at α2β3γ2 | Ki (nM) at α3β3γ2 | Ki (nM) at α5β3γ2 | Reference |

| 1-S (imidazobenzodiazepine derivative) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [1] |

| 1-R (imidazobenzodiazepine derivative) | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 | [1] |

| 2-S (triazolam-like) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [1] |

| 3-S (diazepam-like) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [1] |

Experimental Protocols for the Investigation of Ethyl-Substituted Diazepanes

Synthesis of a Representative Ethyl-Substituted Diazepane

A common route to this class of compounds involves the condensation of a 2-aminobenzophenone derivative with an amino acid ester. A specific example is the synthesis of the core structure of ethyl loflazepate, which involves the condensation of 2-amino-5-chloro-2'-fluorobenzophenone with monoethyl methoxycarbonyl aminomalonate, followed by deprotection and cyclization[15].

-

Step 1: Condensation: 2-Amino-5-chloro-2'-fluorobenzophenone is condensed with monoethyl methoxycarbonyl aminomalonate.

-

Step 2: Deprotection: The resulting intermediate is deprotected using hydrobromic acid to yield the free amine hydrobromide.

-

Step 3: Cyclization: The amine is then cyclized in a mixture of acetic acid and sodium acetate to form the final 1,4-benzodiazepine ring system. The product is typically purified by recrystallization from ethanol[15].

In Vitro Biological Evaluation

This assay is used to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor. It involves competing the unlabeled test compound with a radiolabeled ligand (e.g., [³H]-flunitrazepam) that has a known high affinity for the site. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibition constant (Ki).

-

Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue source rich in GABA-A receptors (e.g., rat cerebral cortex) or from cells expressing recombinant GABA-A receptors. This involves homogenization of the tissue in a suitable buffer, followed by centrifugation to pellet the membranes[16][17]. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (at a concentration close to its Kd value), and varying concentrations of the unlabeled test compound. Also include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand, such as diazepam).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35-60 minutes)[16][17].

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

The data are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

While binding assays provide information on affinity, functional assays are necessary to determine the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subtypes is a common method. This technique allows for the direct measurement of chloride currents in response to GABA and the modulatory effects of the test compound.

In Vivo Assessment of Pharmacological Effects

In vivo studies in animal models are essential to evaluate the therapeutic potential and side-effect profile of ethyl-substituted diazepanes.

-

Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze.

-

Light-Dark Box: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

-

Locomotor Activity: A decrease in spontaneous movement in an open field is indicative of sedation.

-

Loss of Righting Reflex: The inability of an animal to right itself when placed on its back is a measure of hypnotic effect.

-

Pentylenetetrazol (PTZ)-induced Seizures: PTZ is a convulsant agent, and the ability of a compound to prevent or delay the onset of PTZ-induced seizures is a measure of its anticonvulsant activity.

-

Maximal Electroshock (MES) Test: This model induces tonic-clonic seizures, and anticonvulsant drugs can prevent the hind-limb extension phase of the seizure.

Visualizing Key Concepts

Signaling Pathway of GABA-A Receptor Modulation

Caption: GABA-A receptor signaling pathway modulated by an ethyl-substituted diazepane.

Experimental Workflow for In Vitro Screening

Caption: A typical in vitro screening workflow for ethyl-substituted diazepanes.

Structure-Activity Relationship Summary

Caption: A simplified summary of key structure-activity relationships for 1,4-benzodiazepines.

Conclusion and Future Directions

Summary of the Biological Activity of Ethyl-Substituted Diazepanes

Ethyl-substituted diazepanes represent a significant class of CNS-active compounds, with their biological activities primarily mediated through positive allosteric modulation of the GABA-A receptor. The introduction of an ethyl group at various positions on the diazepine scaffold can influence the pharmacokinetic and pharmacodynamic properties of these molecules, leading to compounds with distinct therapeutic profiles, such as the anxiolytic and long-acting ethyl loflazepate, and the hypnotic cinolazepam.

Challenges and Opportunities in Drug Development

A major challenge in the development of new benzodiazepine-based drugs is to separate the desired therapeutic effects from undesirable side effects like sedation, amnesia, and dependence. The key opportunity lies in the design of subtype-selective ligands. By targeting specific GABA-A receptor subtypes, it may be possible to develop novel ethyl-substituted diazepanes with improved safety and tolerability profiles.

Future Research Perspectives

Future research in this area should focus on:

-

Systematic SAR studies: A more comprehensive investigation into the effects of ethyl substitution at all possible positions of the diazepine ring is needed to build a more complete understanding of the SAR.

-

Subtype-selective ligands: The development of highly selective ligands for α2/α3-containing receptors could lead to anxiolytics with reduced sedative effects.

-

Novel delivery systems: Innovative drug delivery approaches could be explored to optimize the pharmacokinetic profiles of these compounds.

By leveraging a deeper understanding of the structure-activity relationships and the nuances of GABA-A receptor pharmacology, the development of the next generation of safer and more effective ethyl-substituted diazepane therapeutics is an achievable goal.

References

-

Möhler, H., Richards, J. G., & Battersby, M. K. (1980). Benzodiazepine receptor protein identified and visualized in brain tissue by a photoaffinity label. Proceedings of the National Academy of Sciences, 77(3), 1666–1670. [Link]

-

Wikipedia. (2023). Ethyl loflazepate. In Wikipedia. [Link]

-

Ochoa-de la Paz, L., Gulias-Cañizo, R., & González-Ramírez, R. (2021). The family of GABAA receptors: twenty-five years of research. Frontiers in Molecular Neuroscience, 14, 731201. [Link]

-

Artemenko, A. G. (2009). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal, 43(8), 454-462. [Link]

-

Patsnap. (2024). What is the mechanism of Ethyl Loflazepate? Patsnap Synapse. [Link]

-

PubChem. (n.d.). Cinolazepam. National Center for Biotechnology Information. [Link]

-

Chambon, J. P., Perio, A., Demarne, H., Hallot, A., Heaulme, M., & Brochard, J. (1985). Ethyl loflazepate: a prodrug from the benzodiazepine series designed to dissociate anxiolytic and sedative activities. Arzneimittel-Forschung, 35(10), 1573–1577. [Link]

-

Omrani, A., Soltani, F., & Shafiee, A. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(4), 1083–1089. [Link]

- Wermuth, C. G. (2006). The practice of medicinal chemistry (Vol. 30). Academic press.

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

-

Wikipedia. (2023). Cinolazepam. In Wikipedia. [Link]

-

Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260. [Link]

-

Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J., ... & Ecker, G. F. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature chemical biology, 8(5), 455-464. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Patsnap. (2024). What is the mechanism of Cinolazepam? Patsnap Synapse. [Link]

-

Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. [Link]

-

Reactome. (n.d.). GABA receptor activation. [Link]

-

Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. [Link]

-

ResearchGate. (n.d.). The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. [Link]

-

Boileau, A. J., Baur, R., Sharkey, L. M., Kucken, A. M., & Czajkowski, C. (2002). The preparation of 3-substituted 1, 4-benzodiazepines by benzodiazepine enolate alkylation has been explored. Journal of the Brazilian Chemical Society, 13, 751-754. [Link]

-

Justia Patents. (n.d.). Synthesis of ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate. [Link]

-

ResearchGate. (n.d.). Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate. [Link]

-

PubChem. (n.d.). 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. [Link]

-

Wikipedia. (n.d.). GABAA receptor. [Link]

-

Wang, J. K., Taniguchi, T., & Spector, S. (1984). Structural requirements for the binding of benzodiazepines to their peripheral-type sites. Molecular pharmacology, 25(3), 349–351. [Link]

-

Sieghart, W. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, 15(1), 7-6. [Link]

- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Springer Science & Business Media.

-

Rivas, F., Tona, R., Galigniana, M. D., & Veleiro, A. S. (2010). Synthesis of some novel C3 substituted new diazo-[1][18]-benzodiazepine-2-one derivatives as potent anticonvulsants. Bioorganic & medicinal chemistry letters, 20(10), 3054-3057. [Link]

-

Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750. [Link]

-

Kim, J., & Connolly, C. N. (2019). GABA A receptor trafficking and its role in the dynamic modulation of inhibitory neurotransmission. The Journal of physiology, 597(6), 1549-1557. [Link]

-

MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

-

ResearchGate. (n.d.). Direct affinity comparisons of ethyl-and methyl-substituted hosts. [Link]

-

Synhetica. (n.d.). Ethyl loflazepate, CM-6912, Meilax, Victan. [Link]

-

Wikipedia. (n.d.). File:Ethyl loflazepate.svg. [Link]

Sources

- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural requirements for the binding of benzodiazepines to their peripheral-type sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinolazepam | C18H13ClFN3O2 | CID 3033621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Ethyl Loflazepate? [synapse.patsnap.com]

- 10. CAS 75696-02-5: Cinolazepam | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Cinolazepam - Wikipedia [en.wikipedia.org]

- 13. biosynth.com [biosynth.com]

- 14. What is the mechanism of Cinolazepam? [synapse.patsnap.com]

- 15. Ethyl loflazepate, CM-6912, Meilax, Victan-药物合成数据库 [drugfuture.com]

- 16. brieflands.com [brieflands.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. GABAA receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 1-Ethyl-1,4-diazepane Dihydrochloride as a Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse molecular architectures with a wide range of pharmacological activities. Derivatives of 1,4-diazepane have shown significant potential as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents.[1][2] 1-Ethyl-1,4-diazepane dihydrochloride is a readily accessible and highly valuable building block for the synthesis of novel chemical entities. The ethyl group at the 1-position provides a degree of steric hindrance that can influence the regioselectivity of subsequent reactions, while the secondary amine at the 4-position offers a prime site for derivatization. Being supplied as a dihydrochloride salt, this building block exhibits enhanced stability and ease of handling, though it necessitates an in-situ free-basing step for most synthetic applications.

This guide provides detailed protocols and technical insights for the effective utilization of 1-Ethyl-1,4-diazepane dihydrochloride in key synthetic transformations, including N-alkylation, reductive amination, and amide coupling.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of 1-Ethyl-1,4-diazepane is centered around the nucleophilicity of its secondary amine at the 4-position. To engage this nitrogen in reactions such as N-alkylation, reductive amination, or amide coupling, the dihydrochloride salt must first be neutralized to generate the free base in situ. This is typically achieved by the addition of a suitable base. The choice of base and reaction conditions is critical to avoid unwanted side reactions and ensure high yields.

Protocol 1: N-Alkylation of 1-Ethyl-1,4-diazepane

N-alkylation introduces an alkyl group onto the secondary amine, expanding the molecular framework and allowing for the incorporation of various functional groups.

Causality Behind Experimental Choices:

-

In-situ Free-Basing: The use of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloride salt and generate the nucleophilic free amine. An excess of the base is often used to drive the equilibrium towards the free amine and to scavenge the hydrogen halide formed during the reaction.

-

Solvent Selection: Aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively dissolve the starting materials and do not interfere with the nucleophilic substitution reaction.

-

Reaction Temperature: Room temperature is often sufficient for reactive alkyl halides. For less reactive electrophiles, gentle heating may be required to increase the reaction rate.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Ethyl-1,4-diazepane dihydrochloride (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension. Add triethylamine (2.2 - 3.0 eq) and stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free base.

-

Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 - 1.2 eq) dropwise to the stirring suspension.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent product streaking).

Data Presentation: N-Alkylation Reaction Parameters

| Electrophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzyl Bromide | TEA (2.5) | ACN | 25 | 4-6 | 85-95 |

| 4-Nitrobenzyl Bromide | DIPEA (2.5) | DMF | 25 | 3-5 | 90-98 |

| Ethyl Bromoacetate | TEA (3.0) | ACN | 50 | 8-12 | 70-80 |

Protocol 2: Reductive Amination with 1-Ethyl-1,4-diazepane

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing functionalized alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its in-situ reduction.[3]

Causality Behind Experimental Choices:

-

In-situ Free-Basing and Imine Formation: Similar to N-alkylation, a base is required to generate the free amine. The subsequent reaction with an aldehyde or ketone forms an iminium ion. The choice of solvent, such as methanol or dichloromethane, facilitates both the initial reaction and the subsequent reduction.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the undesired reduction of the carbonyl starting material.[2]

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend 1-Ethyl-1,4-diazepane dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (2.2 - 2.5 eq) and stir for 15-30 minutes at room temperature.

-

Carbonyl Compound Addition: Add the aldehyde or ketone (1.0 - 1.2 eq) and stir for an additional 30-60 minutes to allow for iminium ion formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

Data Presentation: Reductive Amination Reaction Parameters

| Carbonyl Compound | Reducing Agent (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCM | 25 | 6-8 | 80-90 |

| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCM | 25 | 8-12 | 75-85 |

| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ (1.5) | MeOH/DCM | 25 | 4-6 | 85-95 |

Protocol 3: Amide Coupling with 1-Ethyl-1,4-diazepane

Amide bond formation is one of the most important reactions in medicinal chemistry.[4] Coupling 1-Ethyl-1,4-diazepane with carboxylic acids introduces a diverse range of functionalities and is a key step in the synthesis of many bioactive molecules.

Causality Behind Experimental Choices:

-

Carboxylic Acid Activation: Carboxylic acids are generally unreactive towards amines. Therefore, a coupling agent is required to activate the carboxylic acid, typically by converting the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[5][6]

-

Base Requirements: In addition to the base needed to free the diazepine, a non-nucleophilic base like DIPEA is often used to facilitate the coupling reaction and neutralize any acidic byproducts.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, suspend 1-Ethyl-1,4-diazepane dihydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 15 minutes.

-

Coupling Reaction: Add the solution of the free-based diazepine to the pre-activated carboxylic acid solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Data Presentation: Amide Coupling Reaction Parameters

| Carboxylic Acid | Coupling Reagents (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzoic Acid | EDC/HOBt (1.2) | DIPEA (3.0) | DMF | 25 | 12-18 | 75-85 |

| 4-Chlorobenzoic Acid | HATU (1.2) | DIPEA (3.0) | DMF | 25 | 4-6 | 85-95 |

| Acetic Acid | EDC/HOBt (1.2) | DIPEA (3.0) | DCM | 25 | 6-8 | 70-80 |

Visualization of Synthetic Workflows

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of 1-Ethyl-1,4-diazepane.

Logical Flow for Compound Library Synthesis

Caption: Synthetic routes from 1-Ethyl-1,4-diazepane to diverse compound libraries.

References

-

D. S. K. A. C. S. S. S. J. M. A. K. K. P. K. R. A. S. A. G. M. A. I. Khan, "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance," Current Organic Synthesis, vol. 16, no. 4, pp. 535-557, 2019. [Online]. Available: [Link]

-

S. S. Eman A. Fayed, Amira E. M. Abdallah, "Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.," Der Pharma Chemica, vol. 8, no. 13, pp. 77-90, 2016. [Online]. Available: [Link]

-

Fisher Scientific, "Amide Synthesis," [Online]. Available: [Link]

-

Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," [Online]. Available: [Link]

- J. Frick, K. B. Lindsay, K. F. Morgan, and A. J. Walker, "Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry," Tetrahedron Letters, vol. 50, no. 4, pp. 454-456, 2009.

-

HepatoChem, Inc., "Amide coupling reaction in medicinal chemistry. Coupling reagents," [Online]. Available: [Link]

- J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.

-

A. El-Faham and F. Albericio, "Peptide Coupling Reagents, More than a Letter Soup," Chemical Reviews, vol. 111, no. 11, pp. 6557-6602, 2011. [Online]. Available: [Link]

Sources

- 1. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Amide synthesis by acylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1,4-diazepane Dihydrochloride

Welcome to the technical support center for the synthesis of 1-Ethyl-1,4-diazepane dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues, ensuring a successful and efficient synthesis.

I. Understanding the Synthetic Landscape

The synthesis of 1-Ethyl-1,4-diazepane dihydrochloride can be approached through several routes, each with its own set of potential challenges and byproduct profiles. The two most common strategies are:

-

Direct Ethylation of 1,4-Diazepane: A straightforward approach involving the reaction of 1,4-diazepane with an ethylating agent. The primary hurdle is controlling the degree of alkylation.

-

Reductive Amination: A more controlled method that can minimize over-alkylation by forming an imine intermediate followed by reduction.[1]

This guide will focus on troubleshooting issues related to these primary synthetic pathways.

II. Troubleshooting Guide & FAQs

A. Direct Ethylation Route

This method typically involves the reaction of 1,4-diazepane with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.

Q1: My reaction mixture shows multiple spots on TLC/LC-MS, with masses corresponding to both mono- and di-ethylated products. How can I improve the selectivity for the mono-ethylated product?

A1: This is the most common issue in the direct alkylation of symmetrical diamines like 1,4-diazepane. The initially formed mono-ethylated product is still nucleophilic and can react further to form the di-ethylated byproduct, 1,4-Diethyl-1,4-diazepane.[2]

Causality: The relative rates of the first and second alkylation reactions determine the product distribution. If the second alkylation is fast, a mixture of products is inevitable.

Troubleshooting Strategies:

-

Stoichiometry Control: Use a significant excess of 1,4-diazepane (3-5 equivalents) relative to the ethylating agent. This statistically favors the ethylation of the unreacted diamine over the mono-ethylated product.

-

Slow Addition: Add the ethylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the ethylating agent, further favoring mono-alkylation.

-

Choice of Base: A non-nucleophilic, sterically hindered base can sometimes improve selectivity. However, for this reaction, a common and effective approach is to use the excess 1,4-diazepane itself as the base.

-

Solvent Effects: The choice of solvent can influence the reaction rates. Aprotic polar solvents like acetonitrile or DMF are commonly used. Experimenting with different solvents may offer better selectivity.

-

Use of a Monoprotected Starting Material: For the highest selectivity, consider a multi-step approach starting with a mono-protected 1,4-diazepane (e.g., N-Boc-1,4-diazepane). This is discussed in more detail in the alternative synthesis routes section.[3]

Experimental Protocol for Improved Mono-Ethylation:

-

To a solution of 1,4-diazepane (5.0 g, 50 mmol, 5 eq.) in acetonitrile (100 mL) at 0 °C, add ethyl bromide (1.09 g, 10 mmol, 1 eq.) dropwise over 1 hour.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Purify by column chromatography to separate the desired mono-ethylated product from unreacted starting material and the di-ethylated byproduct.

Q2: I observe a significant amount of a quaternary ammonium salt as a byproduct. How can this be avoided?

A2: The formation of a quaternary ammonium salt, 1,1,4-Triethyl-1,4-diazepanium iodide, can occur if the reaction conditions are too harsh or if there is an excess of the ethylating agent.

Causality: The tertiary amine product can be further alkylated to form a quaternary ammonium salt, which is often highly water-soluble and can complicate work-up.

Troubleshooting Strategies:

-

Strict Stoichiometric Control: Ensure no more than one equivalent of the ethylating agent is used.

-

Lower Reaction Temperature: Perform the reaction at or below room temperature to minimize over-alkylation.

-

Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

B. Reductive Amination Route

Reductive amination offers a more controlled approach to N-alkylation and can be a good alternative to direct alkylation.[1][4] A plausible route involves the reaction of a suitable precursor with ethylamine followed by cyclization and reduction.

Q3: My reductive amination reaction is sluggish and gives a low yield of the desired product.

A3: The efficiency of reductive amination is highly dependent on several factors, including the choice of reducing agent, pH, and reaction temperature.

Causality: The formation of the imine or enamine intermediate is a critical step and is often pH-dependent. The reducing agent must be selective for the imine/enamine over the carbonyl precursor.[5]

Troubleshooting Strategies:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and selective. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic. Sodium borohydride (NaBH4) can also be used, but may require careful pH control to avoid reduction of the starting aldehyde/ketone.[4]

-

pH Optimization: The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid to the reaction mixture.

-

Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be necessary for less reactive substrates.

-

Use of a Dehydrating Agent: The formation of the imine intermediate involves the elimination of water. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine and improve the overall reaction rate.

Experimental Protocol for Reductive Amination:

-

To a solution of the appropriate aldehyde/ketone precursor (10 mmol) and N-ethylethylenediamine (1.0 eq) in dichloromethane (50 mL), add acetic acid (0.1 eq).

-

Stir the mixture for 1-2 hours at room temperature to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench with a saturated aqueous solution of sodium bicarbonate and extract the product.

Q4: I am observing byproducts with unexpected masses in my reductive amination reaction.

A4: Side reactions in reductive amination can lead to various byproducts.

Causality and Potential Byproducts:

-

Over-reduction: If a strong reducing agent is used, or if the reaction conditions are not well-controlled, the starting carbonyl compound may be reduced to the corresponding alcohol.

-

Self-condensation of the Aldehyde/Ketone: Under acidic or basic conditions, the carbonyl starting material may undergo self-condensation (e.g., aldol condensation).

-

Formation of Aminals: The diamine can react with two equivalents of the aldehyde to form an aminal, which may be a stable byproduct under certain conditions.

Troubleshooting Strategies:

-

Use a Mild and Selective Reducing Agent: STAB is highly recommended to avoid reduction of the starting carbonyl.[4]

-

Control pH: Maintain a mildly acidic pH to favor imine formation without promoting side reactions.

-

Purification: Careful purification by column chromatography or distillation is often necessary to remove these byproducts.

III. Product Characterization and Purification

Accurate characterization of the final product is crucial to ensure its purity.

Table 1: Expected Analytical Data for 1-Ethyl-1,4-diazepane

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the diazepane ring protons.[6][7] |

| ¹³C NMR | Signals for the two carbons of the ethyl group and the five distinct carbons of the diazepane ring.[6][8] |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 129.1386.[9] |

Note: NMR chemical shifts will be dependent on the solvent used and whether the sample is the free base or the dihydrochloride salt.

Purification Challenges and Solutions:

-

Separation of Mono- and Di-ethylated Products: This can be challenging due to their similar polarities. Careful column chromatography using a gradient elution of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) is often effective.

-

Removal of Unreacted 1,4-Diazepane: Unreacted starting material can often be removed by an acidic wash during the work-up, as it will be protonated and move to the aqueous layer.

-

Conversion to the Dihydrochloride Salt: The final product is often isolated as the dihydrochloride salt to improve its stability and handling properties. This is typically achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent.

IV. Visualization of Synthetic Pathways and Byproducts

Diagram 1: Direct Ethylation of 1,4-Diazepane

Caption: Direct ethylation can lead to the desired mono-ethylated product and the over-alkylated byproduct.

Diagram 2: Troubleshooting Flowchart for Low Yield in Direct Ethylation

Caption: A troubleshooting guide for addressing low yields in the direct ethylation synthesis.

V. References

-

Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemical biology & drug design, 70(1), 43-51.

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 2025.

-

Myers, A. G. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 2024.

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013).

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

Iridium-catalyzed N-alkylation of diamines with glycerol. Catalysis Communications, 2011.

-

Process for the N-monoalkylation of piperazine. Google Patents.

-

Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. (2020).

-

Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 2021.

-

Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 2017.

-

Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 2025.

-

Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. (2025).

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 2024.

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 2016.

-

N-Dealkylation of Amines. Catalysts, 2021.

-

Search Results. Beilstein Journal of Organic Chemistry.

-

Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 2003.

-

Reductive Amination. Chemistry Steps.

-

A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Rapid Communications in Mass Spectrometry, 2025.

-

Synthesis of secondary and tertiary amines. Organic Chemistry Portal.

-

EPA/NIH Mass Spectral Data Base. GovInfo.

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 2013.

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. The Journal of Organic Chemistry, 2024.

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. (2023).

-

1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Magnetic Resonance in Chemistry, 2025.

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 2019.

-

Ethyl 1,4-diazepane-1-carboxylate. PubChem.

-

1-ethyl-1,4-diazepane (C7H16N2). PubChemLite.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - 1-ethyl-1,4-diazepane (C7H16N2) [pubchemlite.lcsb.uni.lu]

Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-1,4-diazepane Dihydrochloride

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. Drawing from established principles of organic synthesis and practical laboratory experience, this document aims to be a comprehensive resource for navigating the common challenges encountered during the preparation of this valuable compound.

I. Introduction to the Synthesis of 1-Ethyl-1,4-diazepane

1-Ethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms. Its synthesis is of interest in medicinal and pharmaceutical research due to the prevalence of the 1,4-diazepine scaffold in a wide range of biologically active molecules.[1][2][3] The most common and efficient method for the N-alkylation of amines, including cyclic diamines like 1,4-diazepane, is reductive amination.[3][4] This method involves the reaction of an amine with a carbonyl compound, in this case, 1,4-diazepane and acetaldehyde, to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4]

This guide will focus on the optimization of the reductive amination process for the synthesis of 1-Ethyl-1,4-diazepane and its subsequent conversion to the dihydrochloride salt.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-Ethyl-1,4-diazepane Dihydrochloride in a question-and-answer format, providing explanations and actionable solutions.

Reaction & Yield Optimization

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the reductive amination of 1,4-diazepane can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Sub-optimal pH: The formation of the iminium ion intermediate is a pH-dependent equilibrium.[5]

-

Too acidic (pH < 4): The free amine of 1,4-diazepane will be protonated, rendering it non-nucleophilic and hindering the initial attack on the acetaldehyde carbonyl group.

-

Too basic (pH > 7): The formation of the iminium ion is not favored, slowing down the reaction.

-

Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6. You can monitor and adjust the pH of your reaction mixture using a pH meter or pH paper. Adding a small amount of a weak acid, such as acetic acid, can help maintain the optimal pH range.

-

-

Inefficient Reducing Agent: The choice and handling of the reducing agent are critical.

-

Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent often preferred for reductive aminations as it can be used in a one-pot procedure.[6][7] However, its effectiveness can be diminished by moisture. Ensure you are using anhydrous solvents and reagents.

-

Sodium Cyanoborohydride (NaBH₃CN): Another common choice, it is more stable in protic solvents than STAB. However, it is highly toxic and requires careful handling.

-

Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting acetaldehyde if not used carefully. If using NaBH₄, it is best to first allow the iminium ion to form before adding the reducing agent in a stepwise manner.[8]

-

Solution: For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is recommended for its selectivity and ease of use. Ensure it is fresh and handled under anhydrous conditions.

-

-

Incomplete Reaction: The reaction may not have reached completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), though this should be done cautiously to avoid side reactions.[9]

-

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

A2: The most common byproduct in the N-ethylation of 1,4-diazepane is the formation of the dialkylated product, 1,4-Diethyl-1,4-diazepane. Over-alkylation is a known challenge in the alkylation of amines.[10]

-

Cause of Over-alkylation: The mono-ethylated product, 1-Ethyl-1,4-diazepane, is also a secondary amine and can react further with another molecule of acetaldehyde to form the diethylated product.

-

Minimizing Over-alkylation:

-

Stoichiometry Control: Use a slight excess of the 1,4-diazepane relative to acetaldehyde (e.g., 1.1 to 1.2 equivalents of the diamine). This will favor the mono-alkylation.

-

Slow Addition of Acetaldehyde: Adding the acetaldehyde dropwise to the reaction mixture can help to maintain a low concentration of the aldehyde, thereby reducing the chance of the mono-alkylated product reacting further.

-

Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-alkylated product.

-

-

Other Potential Impurities: Depending on the reaction conditions, other side products could include unreacted starting materials or products from the self-condensation of acetaldehyde (aldol reaction).

Product Purification and Isolation

Q3: How can I effectively purify the 1-Ethyl-1,4-diazepane free base from the reaction mixture?

A3: Purification of the crude product is essential to obtain pure 1-Ethyl-1,4-diazepane. Column chromatography is the most effective method.[11][12]

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of amines.[12]

-

Mobile Phase (Eluent): A gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity.

-

A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of 100% DCM to 90:10 DCM:MeOH is a good starting point.

-

To prevent the amine from streaking on the silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%).

-

-

Monitoring Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I am having trouble forming the dihydrochloride salt. What is the best procedure?

A4: The conversion of the purified 1-Ethyl-1,4-diazepane free base to its dihydrochloride salt is a straightforward acid-base reaction.

-

Procedure:

-

Dissolve the purified free base in a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of diethyl ether and methanol is a good choice.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent. A commercially available solution of HCl in diethyl ether or isopropanol is ideal. Add the acid dropwise with stirring until precipitation of the salt is complete. You can monitor the pH with moist pH paper to ensure an excess of acid.

-

The dihydrochloride salt will precipitate as a white solid.

-

Collect the solid by filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to obtain the final product.

-

Product Characterization

Q5: How can I confirm the identity and purity of my synthesized 1-Ethyl-1,4-diazepane Dihydrochloride?

A5: A combination of spectroscopic techniques is essential for unambiguous characterization.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will confirm the presence of the ethyl group (a triplet and a quartet) and the diazepane ring protons. The integration of the signals should correspond to the number of protons in the structure.

-

¹³C NMR: This will show the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For 1-Ethyl-1,4-diazepane, the expected molecular ion peak [M+H]⁺ would be at m/z = 129.2.

-

Infrared (IR) Spectroscopy: This can be used to identify the presence of N-H bonds (in the case of the free base) and C-H bonds.

-

Melting Point: A sharp melting point is an indicator of purity.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-Ethyl-1,4-diazepane (Free Base)

Materials:

-

1,4-Diazepane

-

Acetaldehyde

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetaldehyde (0.9 eq) dropwise to the stirred solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate flask, prepare a slurry of Sodium Triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

-

Slowly add the STAB slurry to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 1% TEA).

-

Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

-

Crude 1-Ethyl-1,4-diazepane

-

Silica gel

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (TEA)

Procedure:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., DCM).

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the sample onto the column.

-

Elute the column with a gradient of DCM and MeOH containing 1% TEA. A typical gradient could be from 100% DCM to 95:5 DCM:MeOH.

-

Collect fractions and analyze by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure 1-Ethyl-1,4-diazepane as a free base.

Protocol 3: Preparation of 1-Ethyl-1,4-diazepane Dihydrochloride

Materials:

-

Pure 1-Ethyl-1,4-diazepane (free base)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

-

Dissolve the purified 1-Ethyl-1,4-diazepane in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the hydrochloric acid solution dropwise with vigorous stirring.

-

A white precipitate of the dihydrochloride salt will form.

-

Continue adding the acid until no further precipitation is observed.

-

Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum.

IV. Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-Ethyl-1,4-diazepane Dihydrochloride.

Caption: Workflow for the synthesis of 1-Ethyl-1,4-diazepane Dihydrochloride.

V. Data Interpretation

The following table summarizes the expected analytical data for the successful synthesis of 1-Ethyl-1,4-diazepane.

| Analysis | Expected Result for 1-Ethyl-1,4-diazepane | Expected Result for 1,4-Diethyl-1,4-diazepane (Byproduct) |

| ¹H NMR | Signals for ethyl group (triplet & quartet), and diazepane ring protons. | Signals for two equivalent ethyl groups, and a more symmetric pattern for the diazepane ring protons. |

| ¹³C NMR | Unique signals for each carbon atom in the asymmetric molecule. | Fewer signals due to the symmetry of the molecule. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 129.2 | [M+H]⁺ at m/z 157.3 |

VI. References

-

Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][3]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

-

Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives. Retrieved from

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF. Retrieved from [Link]

-

Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Retrieved from

-

PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

-

University of Rochester. (n.d.). Column chromatography. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

PubMed. (n.d.). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Retrieved from [Link]

Sources

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. jocpr.com [jocpr.com]

Technical Support Center: 1-Ethyl-1,4-diazepane Dihydrochloride Solution Stability

Welcome to the Technical Support Center for 1-Ethyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of 1-Ethyl-1,4-diazepane dihydrochloride. Our goal is to provide you with the technical insights and practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of 1-Ethyl-1,4-diazepane Dihydrochloride

1-Ethyl-1,4-diazepane dihydrochloride is a substituted diazepane, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. As a dihydrochloride salt, its solubility and stability in aqueous solutions are expected to be influenced by factors such as pH, temperature, and the presence of other solutes. This guide will walk you through potential stability challenges and provide systematic approaches to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Ethyl-1,4-diazepane dihydrochloride in solution?

A1: The stability of 1-Ethyl-1,4-diazepane dihydrochloride in solution can be influenced by several physicochemical factors.[2] These include:

-

pH: The acidity or basicity of the solution can catalyze degradation reactions. For many amine-containing compounds, extreme pH values can lead to hydrolysis or other forms of degradation.[2]

-

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation.[2]

-

Solvent Composition: The type of solvent and the presence of co-solvents can impact the stability. Solute-solvent interactions play a critical role in the stability of a compound in solution.[3]

-